2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate is a chemical compound with the molecular formula C12H11NO4This compound is characterized by the presence of a pyrrolidinone ring and a methylbenzoate moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods
In industrial settings, the production of 2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate: Characterized by the presence of a pyrrolidinone ring and a methylbenzoate moiety.
2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: Known for its selective degradation of KRAS G12D/V and MDM2 proteins.
2,5-Dioxopyrrolidin-1-yl (phenyl)acetamides: Exhibits anticonvulsant properties and is used in the treatment of epilepsy.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate stands out due to its versatility in organic synthesis and its wide range of applications in various fields. Its unique structure allows for diverse chemical modifications, making it a valuable compound in research and industry .
Properties
CAS No. |
110920-14-4 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methylbenzoate |
InChI |
InChI=1S/C12H11NO4/c1-8-4-2-3-5-9(8)12(16)17-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 |
InChI Key |
BZOOKZAPHQAQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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